2,4-Dichloro-3,5,6-trifluorophenol
Overview
Description
2,4-Dichloro-3,5,6-trifluorophenol is a halogen-substituted phenol with the molecular formula C6HCl2F3O. This compound is characterized by the presence of chlorine and fluorine atoms on the phenol ring, which significantly influences its chemical properties and reactivity. It is used in various industrial applications and scientific research due to its unique chemical structure.
Preparation Methods
The synthesis of 2,4-Dichloro-3,5,6-trifluorophenol typically involves the halogenation of phenol derivatives. One common method includes the reaction of 1-halo-3,4,5-trifluorobenzene with ammonia water under high pressure and the presence of a cuprous salt, Cu salt, or copper oxide as a catalyst. The reaction is carried out at temperatures ranging from 100-200°C, resulting in the formation of 3,4,5-trifluorophenylamine, which is then subjected to diazotization and hydrolysis to yield the desired product .
Chemical Reactions Analysis
2,4-Dichloro-3,5,6-trifluorophenol undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents such as sodium borohydride, resulting in the formation of less chlorinated and fluorinated phenols.
Substitution: The halogen atoms on the phenol ring can be substituted by other nucleophiles under appropriate conditions. For example, the chlorine atoms can be replaced by hydroxyl groups using a strong base.
Scientific Research Applications
2,4-Dichloro-3,5,6-trifluorophenol has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3,5,6-trifluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms on the phenol ring enhances its ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the inhibition or activation of enzymatic activity, depending on the specific target and the nature of the interaction .
Comparison with Similar Compounds
2,4-Dichloro-3,5,6-trifluorophenol can be compared with other halogen-substituted phenols, such as:
2,4,6-Trifluorophenol: This compound has three fluorine atoms on the phenol ring and is used in similar applications, including organic synthesis and industrial production.
2,4,6-Trichlorophenol: This compound has three chlorine atoms on the phenol ring and is widely used as a fungicide and herbicide.
2,3,6-Trifluorophenol: This compound has fluorine atoms at different positions on the phenol ring and is used as a model compound in various chemical studies.
The unique combination of chlorine and fluorine atoms in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,4-dichloro-3,5,6-trifluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F3O/c7-1-3(9)2(8)6(12)5(11)4(1)10/h12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZZIMOWSPECIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298361 | |
Record name | 2,4-Dichloro-3,5,6-trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201298361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4125-55-7 | |
Record name | 2,4-Dichloro-3,5,6-trifluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4125-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-3,5,6-trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201298361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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